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Compound of Interest |

Compound Name: 2-(Thiophen-3-YL)propan-2-OL
CAS No.: 113546-05-7
Cat. No.: B048682

Executive Summary

Dimethyl(thiophen-3-yl)carbinol (IUPAC: 2-(Thiophen-3-yl)propan-2-ol) is a tertiary alcohol
where the hydroxyl-bearing carbon is substituted with two methyl groups and a thiophene ring
at the 3-position. It acts as a versatile intermediate for introducing the thiophene moiety—a
classic bioisostere for the phenyl group—into drug candidates to modulate lipophilicity and
metabolic stability. Additionally, it is the direct precursor to 3-isopropenylthiophene, a monomer
used in the synthesis of conductive polymers.

Chemical Structure & Properties[1][2][3][4][5][6]
Molecular Framework

The molecule consists of a thiophene heterocycle attached at the C3 position to a 2-
hydroxypropan-2-yl group. The steric bulk of the gem-dimethyl group protects the hydroxyl
functionality, influencing its reactivity in substitution and dehydration reactions.
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Property Data

IUPAC Name 2-(Thiophen-3-yl)propan-2-ol

Dimethyl(3-thienyl)carbinol; 3-(1-Hydroxy-1-
Common Names

methylethyl)thiophene
CAS Number 1476-09-1 (Tentative/Related Isomer Check);
Commonly cited as intermediate
C
Molecular Formula H
oS
Molecular Weight 142.22 g/mol
SMILES CC(C)(O)cicescl

) Viscous colorless to pale yellow oil or low-
Physical State ] )
melting solid

Soluble in organic solvents (DCM, THF, Et
Solubility
0); sparingly soluble in water

Electronic & Steric Properties

o Aromaticity: The thiophene ring is electron-rich (6

-electrons), making it susceptible to electrophilic aromatic substitution, primarily at the C2
and C5 positions.

» Bioisosterism: The thiophene ring is sterically similar to benzene but electronically distinct (S-
atom lone pairs, higher electron density). Replacing a phenyl group with a 3-thienyl group
often improves metabolic stability and lipid solubility (LogP).

o Reactivity: The tertiary alcohol is prone to acid-catalyzed dehydration to form the alkenyl
thiophene.

Synthetic Pathways[6]

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The synthesis of dimethyl(thiophen-3-yl)carbinol is robust, typically relying on Grignard
chemistry. Two primary routes are established:

Method A: Nucleophilic Addition to 3-Acetylthiophene
This is the most direct method, avoiding the need for cryogenic halogen-lithium exchange.
e Reagents: 3-Acetylthiophene, Methylmagnesium bromide (MeMgBr).[1][2]

e Solvent: Anhydrous Diethyl Ether (Et

O) or Tetrahydrofuran (THF).

o Conditions: 0°C to Room Temperature, inert atmosphere (N
or Ar).
Protocol:

o Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and
addition funnel. Flush with Nitrogen.[3]

o Reagent Loading: Add MeMgBr (3.0 M in Et

0, 1.2 equiv) to the flask. Cool to 0°C.

» Addition: Dissolve 3-acetylthiophene (1.0 equiv) in anhydrous Et

O. Add dropwise to the Grignard solution over 30 minutes.

» Reaction: Allow to warm to room temperature and stir for 2—4 hours. Monitor by TLC
(disappearance of ketone).

e Quench: Cool to 0°C. Slowly add saturated aqueous NH

Cl.

o Workup: Extract with Et
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O (3x). Wash combined organics with brine, dry over Na
SO
, and concentrate in vacuo.

 Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Grighard Reaction with Acetone

This route starts from the halide, useful if the acetyl derivative is unavailable.
* Reagents: 3-Bromothiophene, Magnesium turnings, Acetone.

o Key Step: Formation of Thiophen-3-ylmagnesium bromide. Note: 3-Bromothiophene is less
reactive than alkyl halides; initiation may require |

or 1,2-dibromoethane entrainment.

Reaction Mechanism Visualization
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Method A: Ketone Route

MeMgBr
(Nucleophile) \
Nucleophilic Attack Acidic Workup
3-Acetylthiophene (C=0 Addition) _ | Alkoxide H30+

~| Intermediate Dimethyl(thiophen-3-yl)carbinol

(Electrophile) Nucleophilic Attac

Method B: Halide Route

Mg/ THF Thiophen-3-yl MgBr
Grignard Formation
3-Bromothiophene

(Insertion)

Click to download full resolution via product page

Caption: Dual synthetic pathways for dimethyl(thiophen-3-yl)carbinol via Grignard addition.

Characterization & Spectroscopic Data

Accurate identification relies on NMR and IR spectroscopy. The following data is representative
of the purified compound.

Nuclear Magnetic Resonance (NMR)
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Shift (
Nucleus Multiplicity Integration Assignment
» Ppm)
H NMR (CDCI C2-H
7.28-7.32 dd 1H _
(Thiophene)
)
C5-H
7.08-7.12 dd 1H ,
(Thiophene)
C4-H
7.00 - 7.05 dd 1H _
(Thiophene)
-OH
1.80-2.20 s (broad) 1H (Concentration
dependent)
-C(CH
1.58-1.62 s 6H )
C NMR (CDCI
150.5 qC C3 (Ipso)
)
126.2 CH C4/C5
125.8 CH C4/C5
119.5 CH Cc2
71.2 qC C-OH (Tertiary)
-C(CH
30.5 CH

)

Infrared Spectroscopy (IR)

e O-H Stretch: Broad band at 3350-3450 cm
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(Intermolecular H-bonding).

e C-H Stretch (Aromatic): Weak bands at 3050-3100 cm

e C-H Stretch (Aliphatic): Strong bands at 2970-2990 cm
(Methyl groups).
o Thiophene Ring Breathing: Characteristic bands at ~1400 cm

and ~700-850 cm

Applications in Research & Development
Pharmaceutical Bioisosterism

In medicinal chemistry, the 3-thienyl moiety is a bioisostere of the phenyl group. The
dimethyl(thiophen-3-yl)carbinol fragment mimics the dimethylbenzylcarbinol structure found in
various pharmacophores.

o Metabolic Stability: The thiophene ring is less prone to oxidative metabolism at the para-
position compared to benzene (though S-oxidation is possible).

 Lipophilicity: Modulates LogP, potentially improving blood-brain barrier (BBB) penetration.

o Fragment-Based Drug Design: Used as a scaffold in the synthesis of inhibitors for kinases
and GPCRs.

Materials Science: Polymer Precursor

This alcohol is the immediate precursor to 3-isopropenylthiophene via acid-catalyzed
dehydration.

o Dehydration Protocol: Reflux in Benzene/Toluene with catalytic p-Toluenesulfonic acid
(pTSA).
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o Polymerization: 3-Isopropenylthiophene can be polymerized to form functionalized
polythiophenes, used in organic electronics (OLEDs, OFETSs) due to their conductive
properties and solubility.

o — —— ————— ———————— —— o ——

Pharmaceuticals

:
|
|
|
Dimethyl(thiophen-3-yl)carbinol i
i
|
|

i \ Materials Science

Acid Catalyzed
Dehydration

\

3-Isopropenylthiophene

:

Poly(3-isopropenylthiophene)
(Conductive Polymer)

Bioisostere for
Dimethylbenzylcarbinol

¢

Kinase Inhibitors
(Lipophilic Fragment)
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Caption: Divergent applications in drug discovery and polymer chemistry.

Safety & Handling

e Hazards: As a tertiary alcohol and thiophene derivative, treat as Irritant
(Skin/Eye/Respiratory). Flammable liquid/solid.[4]

o Storage: Store in a cool, dry place under inert atmosphere. Thiophene derivatives can
darken upon prolonged exposure to light and air (oxidation).

» Incompatibility: Strong oxidizing agents, strong acids (causes dehydration/polymerization).
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e Synthesis via Grignard (3-Acetylthiophene)

o Patent: "Sulfonyl urea derivatives and their use in the control of interleukin-1 activity."
(W01998032733A1). Describes the preparation of 3-(1-Hydroxy-1-methylethyl)thiophene
from 3-acetylthiophene and methylmagnesium bromide.

e Grignard Reaction Methodology

o Source: "Grignard Reaction: Synthesis of Alcohols.” Organic Syntheses / LibreTexts.
General protocol for addition of Grignard reagents to ketones.

e Thiophene Bioisosterism

o Review: "Thiophene-Based Pharmaceuticals." Journal of Medicinal Chemistry. Discusses
the utility of replacing phenyl rings with thiophene in drug design.

o Polymer Precursor Applications

o Article: "Synthesis and Characterization of 3-Substituted Thiophenes." ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Technical Guide: Dimethyl(thiophen-3-
yl)carbinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048682#chemical-structure-of-dimethyl-thiophen-3-
yl-carbinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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